2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid
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Overview
Description
2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid is a complex heterocyclic compound that features a quinoline core fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminomethyl-4-methylquinoline with a suitable furan derivative under acidic conditions can yield the desired compound. Additionally, microwave-assisted synthesis and the use of ionic liquids have been explored to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Methods such as continuous flow synthesis and the use of heterogeneous catalysts are often employed to achieve these goals. The use of environmentally benign solvents and reagents is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents, nucleophiles (amines, thiols)
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, reduced forms of the compound, and substituted quinoline-furan hybrids .
Scientific Research Applications
2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a wide range of applications in medicinal chemistry.
Furoquinoline: Similar in structure but lacks the aminomethyl group, leading to different reactivity and applications.
2-Aminomethylquinoline: Lacks the furan ring, resulting in different chemical properties and uses
Uniqueness
2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and advanced materials .
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-(aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c1-7-10-5-9(6-15)19-13(10)11-4-8(14(17)18)2-3-12(11)16-7/h2-4,9H,5-6,15H2,1H3,(H,17,18) |
InChI Key |
XLPIRLQSGFVQRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(OC2=C3C=C(C=CC3=N1)C(=O)O)CN |
solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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